N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide
Description
Properties
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO/c1-9(16-13(17)8-15)14-5-10-2-11(6-14)4-12(3-10)7-14/h9-12H,2-8H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYMLOXQWMPBKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and General Procedure
The most widely documented method involves the reaction of 1-adamantan-1-yl-ethylamine with chloroacetonitrile in the presence of concentrated sulfuric acid (96%) and acetic acid. The sulfuric acid acts as both a catalyst and dehydrating agent, facilitating the formation of the amide bond via a Ritter-type reaction mechanism.
Typical Protocol
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Reactants :
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1-Adamantan-1-yl-ethylamine (1.0 equiv)
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Chloroacetonitrile (2.0 equiv)
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Sulfuric acid (96%, 3.0 equiv)
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Acetic acid (solvent, 5.0 equiv)
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Procedure :
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Combine reactants in a round-bottom flask equipped with a reflux condenser.
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Stir vigorously at 70°C for 6–8 hours.
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Quench the reaction with ice-cold water (0–5°C) to precipitate the product.
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Filter and wash the solid with cold water, followed by drying under reduced pressure (25 mbar, 40°C).
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Optimization Insights
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Temperature Control : Exothermic reactions require careful temperature modulation (<10°C during acid addition) to prevent side reactions.
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Solvent Selection : Acetic acid enhances solubility of the adamantane derivative, while dimethylformamide (DMF) may be substituted to improve reaction kinetics.
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Scaling : Linear scalability is demonstrated in batches up to 500 g with consistent yields.
Nucleophilic Acylation with Chloroacetyl Chloride
Schotten-Baumann Conditions
This method employs chloroacetyl chloride as the acylating agent under basic conditions, ideal for laboratory-scale synthesis.
Typical Protocol
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Reactants :
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1-Adamantan-1-yl-ethylamine (1.0 equiv)
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Chloroacetyl chloride (1.2 equiv)
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Sodium hydroxide (2.5 equiv, 50% aqueous solution)
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Dichloromethane (solvent)
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Procedure :
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Dissolve the amine in dichloromethane at 0°C.
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Add chloroacetyl chloride dropwise, followed by NaOH to maintain pH >10.
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Stir for 2 hours, separate organic layers, and concentrate under vacuum.
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Recrystallize from iso-propanol.
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Comparative Analysis
| Parameter | Acid-Catalyzed Method | Schotten-Baumann Method |
|---|---|---|
| Yield | 89–93% | 78–82% |
| Reaction Time | 6–8 hours | 2 hours |
| Scalability | Industrial | Laboratory |
| Byproduct Formation | Minimal | Moderate (HCl gas) |
Alternative Pathways: Sulfonic Acid Derivatives
Use of 1-Bromoadamantane Precursors
A patent-derived approach utilizes 1-bromo-3,5-dimethyladamantane with chloroacetonitrile and iron(III) sulfate catalyst. While primarily reported for dimethyl analogs, this method is adaptable to the ethyl variant by substituting the brominated starting material.
Modified Protocol
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Reactants :
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1-Bromo-1-ethyladamantane (1.0 equiv)
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Chloroacetonitrile (2.7 equiv)
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Iron(III) sulfate (0.01 equiv)
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Sulfuric acid (96%, 8.0 equiv)
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Procedure :
Structural Characterization and Validation
Spectroscopic Data
Crystallographic Confirmation
Single-crystal X-ray diffraction (COD 2230434) confirms the adamantane cage geometry and amide bond configuration, with space group P b c a and unit cell parameters a = 9.3656 Å, b = 13.7515 Å, c = 18.7917 Å.
Industrial-Scale Purification Techniques
Chemical Reactions Analysis
Types of Reactions
N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The adamantane moiety can be oxidized to form hydroxylated derivatives, while reduction reactions can modify the acetamide group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic substitution: Formation of N-(1-adamantyl-ethyl)-2-azidoacetamide or N-(1-adamantyl-ethyl)-2-thioacetamide.
Oxidation: Formation of hydroxylated adamantane derivatives.
Reduction: Formation of N-(1-adamantyl-ethyl)-2-aminoacetamide.
Scientific Research Applications
Chemical Properties and Structure
N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide features an adamantane moiety, known for its stability and unique three-dimensional structure, which enhances the compound's lipophilicity and metabolic stability. The chemical formula is with a molecular weight of approximately 227.74 g/mol. Its melting point ranges from 113 to 115 °C, indicating solid-state stability under standard conditions.
Antiviral Properties
One of the primary applications of this compound is in antiviral research. Compounds derived from adamantane have been studied for their ability to inhibit viral replication, particularly against influenza viruses. For instance, similar adamantane derivatives like rimantadine are known to interfere with the early stages of viral replication by blocking the M2 ion channel of the virus, thereby preventing uncoating and subsequent replication .
Antimicrobial Activity
Research has indicated that chloroacetamides exhibit antimicrobial properties. A study involving various N-substituted chloroacetamides found that the presence of halogenated phenyl groups significantly enhanced antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . This suggests that this compound could be effective against similar pathogens due to its structural characteristics.
Synthesis of Advanced Materials
This compound is utilized as a building block in synthesizing more complex molecules and advanced materials. Its robust adamantane structure allows for the development of polymers and coatings with enhanced properties such as chemical resistance and thermal stability . The compound can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups that can tailor material properties for specific applications.
Case Study 1: Antiviral Efficacy
A study examining the antiviral efficacy of adamantane derivatives demonstrated that compounds similar to this compound effectively inhibited influenza virus replication in vitro. The mechanism involved disruption of viral uncoating, showcasing the potential of this compound in developing antiviral therapeutics .
Case Study 2: Antimicrobial Testing
In a comparative analysis of various chloroacetamides for antimicrobial activity, researchers found that those with adamantane structures exhibited superior penetration through bacterial membranes due to their lipophilicity. This study highlighted how structural modifications, such as those present in this compound, can influence biological activity .
Data Table: Comparison of Antimicrobial Activity
| Compound | Activity Against S. aureus | Activity Against E. coli | Notes |
|---|---|---|---|
| This compound | High | Moderate | Effective due to unique structural properties |
| Rimantadine | High | Low | Established antiviral agent |
| Amantadine | Moderate | Low | Similar mechanism of action |
Mechanism of Action
The mechanism of action of N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide involves its interaction with molecular targets such as enzymes and receptors. The adamantane moiety enhances the compound’s ability to penetrate cell membranes and reach intracellular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Structural Analogues and Key Differences
Key Observations :
- Chloro Substitution : The presence of a chloro group (as in N-(Adamantan-1-yl)-2-chloro-acetamide) correlates with anti-tuberculosis activity, likely due to enhanced electrophilicity and interaction with bacterial enzymes .
- Linker Flexibility : Ethyl linkers (e.g., N-(1-Adamantan-1-yl-ethyl)acetamide) may reduce steric hindrance compared to direct adamantane linkages, but the absence of a chloro group diminishes reactivity .
- Heterocyclic Modifications : Benzothiazole or furan substitutions (e.g., ) introduce π-π stacking capabilities, improving binding to hydrophobic enzyme pockets.
Physical and Chemical Properties
Biological Activity
N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide, also known as 1-(N-Chloroacetyl)adamantane-1-ethanamine, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of CHClNO and a molecular weight of approximately 227.73 g/mol. It features an adamantane core, which is a polycyclic hydrocarbon known for enhancing the pharmacological properties of drugs due to its unique three-dimensional structure. The presence of the chloroacetamide functional group contributes to its potential biological activities by enhancing electrophilicity, making it a candidate for various interactions with biological targets .
Synthesis
This compound is typically synthesized through the reaction of adamantine with chloroacetyl chloride. Various synthesis methods have been developed, each influencing the yield and purity of the final product .
Antituberculosis Activity
Research suggests that this compound may exhibit antituberculosis activity. The structural similarities with other compounds known for their antituberculosis properties indicate that this compound could be effective against Mycobacterium tuberculosis .
Antibacterial Properties
The chloroacetamide group in this compound may confer antibacterial properties by acting as a covalent inhibitor against bacterial enzymes involved in cell wall biosynthesis. This mechanism is crucial for the development of new antibacterial agents .
Cytotoxicity and Anticancer Activity
Recent studies have evaluated related adamantane derivatives for their cytotoxic effects against various human cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer). For instance, a derivative similar to this compound showed potent anti-proliferative activity with an IC value of 10.56 μM against HepG2 cells, indicating its potential as an anticancer agent .
In Vitro Studies
In vitro studies have demonstrated that compounds derived from adamantane exhibit significant antimicrobial activities. For example, derivatives were tested against various pathogens, showing effective inhibition zones and minimum inhibitory concentrations (MICs) that suggest strong antibacterial potential .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Compound 5r | 10.56 | HepG2 cell line |
| N-(Adamantan-1-yl)-2-chloroacetamide | Varies | Antituberculosis activity |
Pharmacological Evaluations
Pharmacological evaluations using gas chromatography-mass spectrometry (GC-MS) identified multiple compounds with recognized pharmacological potential in extracts containing this compound. These evaluations included tests for anti-inflammatory and analgesic activities, where certain fractions exhibited significant effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
